[(4-Tert-butylphenyl)methyl]boronic acid
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Overview
Description
[(4-Tert-butylphenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4-Tert-butylphenyl)methyl]boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-tert-butylbenzene with a boron-containing reagent such as tributyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and yields the desired boronic acid .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
[(4-Tert-butylphenyl)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
[(4-Tert-butylphenyl)methyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Boronic acids are explored for their potential in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism by which [(4-Tert-butylphenyl)methyl]boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of the boron-bound organic group to the palladium center, which then couples with an electrophilic partner.
Comparison with Similar Compounds
[(4-Tert-butylphenyl)methyl]boronic acid can be compared with other similar boronic acids, such as:
Phenylboronic acid: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methylphenylboronic acid: Has a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
4-Chlorophenylboronic acid: Contains a chlorine substituent, which can influence the reactivity and selectivity of the compound in various reactions.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in synthetic applications.
Properties
Molecular Formula |
C11H17BO2 |
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Molecular Weight |
192.06 g/mol |
IUPAC Name |
(4-tert-butylphenyl)methylboronic acid |
InChI |
InChI=1S/C11H17BO2/c1-11(2,3)10-6-4-9(5-7-10)8-12(13)14/h4-7,13-14H,8H2,1-3H3 |
InChI Key |
NDRIXBYJGVORJS-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=C(C=C1)C(C)(C)C)(O)O |
Origin of Product |
United States |
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